![molecular formula C15H13BrN4O2 B5813716 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole, also known as BPTM, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTM has been extensively studied for its ability to inhibit the activity of certain enzymes and receptors, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole involves its ability to bind to and inhibit the activity of certain enzymes and receptors. This compound has been shown to bind to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain. This compound has also been shown to bind to the ligand-binding domain of PPARγ, preventing its activation and subsequent downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of COX-2 by this compound has been shown to reduce inflammation and pain, while inhibition of PPARγ has been shown to improve insulin sensitivity and reduce inflammation. This compound has also been shown to have anti-cancer properties, with studies showing that it inhibits the growth of several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole is its ability to selectively inhibit the activity of certain enzymes and receptors. This makes it a promising candidate for the development of new drugs that target specific pathways. However, one limitation of this compound is its relatively low potency compared to other inhibitors. This can make it more difficult to achieve the desired therapeutic effect at lower doses.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole. One area of research could focus on improving the potency of this compound, either through chemical modifications or the development of new derivatives. Another area of research could focus on the development of new drugs based on the structure of this compound, with the goal of targeting specific pathways involved in disease. Finally, further studies could be conducted to investigate the potential therapeutic applications of this compound in various disease models.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole involves the reaction of 4-bromoaniline with 2-methoxyphenol in the presence of a base to form the intermediate 4-bromo-2-methoxyphenol. This intermediate is then reacted with sodium azide and copper (I) iodide to produce the final product, this compound. The synthesis of this compound is a relatively straightforward process and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and receptors, including the enzyme cyclooxygenase-2 (COX-2) and the receptor peroxisome proliferator-activated receptor gamma (PPARγ). Inhibition of COX-2 has been shown to reduce inflammation and pain, while inhibition of PPARγ has been shown to improve insulin sensitivity and reduce inflammation.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2/c1-21-13-4-2-3-5-14(13)22-10-15-17-18-19-20(15)12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIIREMXJGQILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.